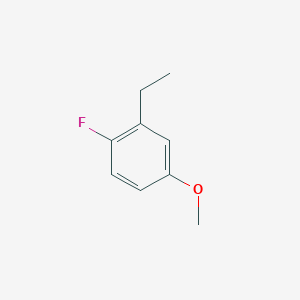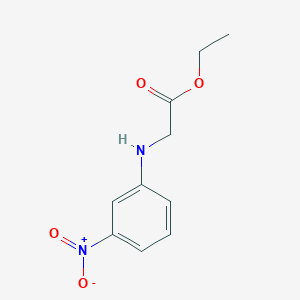
GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(m-nitrophenyl)-, ethyl ester is a chemical compound commonly used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. Glycine, N-(m-nitrophenyl)-, ethyl ester is used in various research applications due to its ability to mimic glycine and its effects on the body.
科学研究应用
Glycine, N-(m-nitrophenyl)-, ethyl ester is commonly used in scientific research as a glycine mimetic. It has been shown to have similar effects on the body as glycine, including its ability to activate NMDA receptors and inhibit glycine transporters. This makes it a valuable tool for studying the role of glycine in the body and its effects on various physiological processes.
作用机制
Glycine, N-(m-nitrophenyl)-, ethyl ester works by mimicking the effects of glycine on the body. It activates NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory. It also inhibits glycine transporters, which regulate the levels of glycine in the body. By modulating these processes, glycine, N-(m-nitrophenyl)-, ethyl ester can have a variety of effects on the body.
Biochemical and Physiological Effects:
Glycine, N-(m-nitrophenyl)-, ethyl ester has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to enhance long-term potentiation, a process that is crucial for learning and memory. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in the body.
实验室实验的优点和局限性
One advantage of using glycine, N-(m-nitrophenyl)-, ethyl ester in lab experiments is its ability to mimic the effects of glycine on the body. This makes it a valuable tool for studying the role of glycine in various physiological processes. However, one limitation is that it may not fully replicate the effects of glycine on the body, as it is a derivative of glycine and may have slightly different properties.
未来方向
There are many potential future directions for research involving glycine, N-(m-nitrophenyl)-, ethyl ester. One area of research could focus on its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential as a neuroprotective agent, protecting neurons from damage caused by various factors. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
属性
CAS 编号 |
3589-58-0 |
|---|---|
产品名称 |
GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER |
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC 名称 |
ethyl 2-(3-nitroanilino)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3 |
InChI 键 |
FOBXNGRQPJUTNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
其他 CAS 编号 |
3589-58-0 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


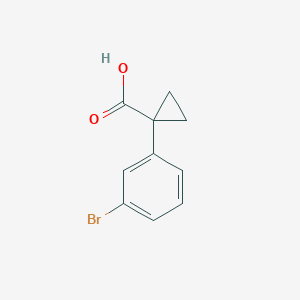
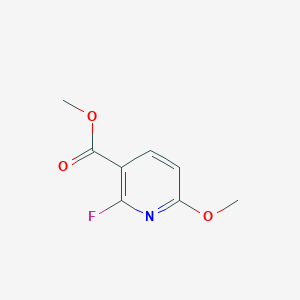
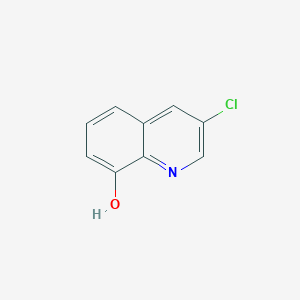
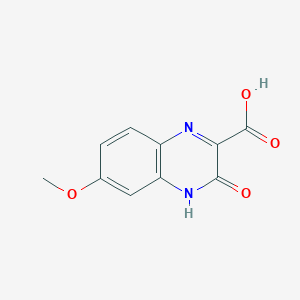
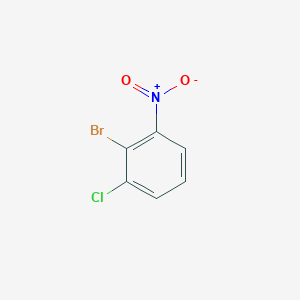

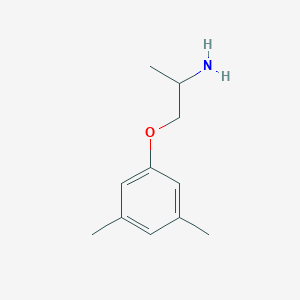
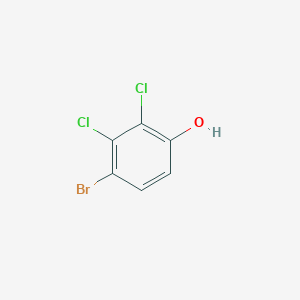
![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

